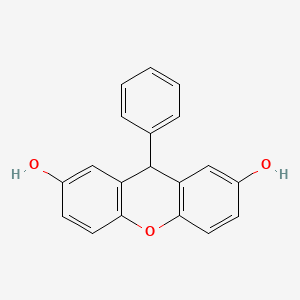

9-phenyl-9H-xanthene-2,7-diol

Description

Overview of Xanthene Core Structures in Organic and Materials Science

Xanthenes are a significant class of heterocyclic compounds featuring a dibenzo[b,e]pyran core. mdpi.com This three-ring structure, consisting of two benzene (B151609) rings fused to a central pyran ring, serves as a fundamental scaffold for a wide array of synthetic and naturally occurring molecules. mdpi.com In organic synthesis, the xanthene nucleus is a versatile starting point for creating complex molecular architectures. mdpi.com Its derivatives are integral to the synthesis of various dyes, such as fluorescein (B123965) and rhodamine, which are widely used in fluorescence applications. mdpi.comresearchgate.net

In materials science, the rigid and planar nature of the xanthene core contributes to the development of materials with desirable optical and electronic properties. evitachem.com Xanthene-based structures are being explored for their use in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. evitachem.com The ability to introduce various substituents onto the xanthene framework allows for the fine-tuning of these properties, making them highly adaptable for specific applications. ijarsct.co.in For instance, spiro[fluorene-9,9′-xanthene] (SFX) has been identified as a core moiety for creating hole-transporting materials in perovskite solar cells. rsc.org

Significance of 9-Substituted Xanthene-Diols in Advanced Chemical Research

The introduction of substituents at the 9-position of the xanthene core, particularly to form 9-substituted xanthene-diols, has a profound impact on the molecule's physical and chemical properties. ijarsct.co.in This substitution is a key strategy for developing compounds with specific biological activities and photophysical characteristics. unito.it

9-Substituted xanthene derivatives are a prominent class of heterocyclic compounds that exhibit a broad spectrum of biological effects, including antiparasitic, antibacterial, and cytotoxic activities. unito.it The presence and nature of the substituent at the C-9 position are crucial in determining the compound's potential applications. nih.gov For example, research has shown that modifying this position can lead to the development of new fluorescent sensors. nih.gov

Research Focus and Scope for 9-Phenyl-9H-xanthene-2,7-diol

The research focus on this compound centers on its synthesis, structural characterization, and exploration of its potential applications. The molecule consists of a central xanthene core with a phenyl group at the 9-position and hydroxyl groups at the 2 and 7 positions. evitachem.com These hydroxyl groups are key to its reactivity and solubility. evitachem.com

Current research investigates various synthetic routes to this compound, including microwave-assisted and one-pot synthesis methods, which offer efficiency and high yields. evitachem.com The unique optical properties of this compound make it a candidate for use in fluorescence microscopy and as a fluorescent probe. evitachem.com Furthermore, its ability to scavenge free radicals suggests potential applications as an antioxidant. evitachem.com In materials science, its structural features are being explored for the creation of novel materials with specific optical or electronic properties. evitachem.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₄O₃ |

| Molecular Weight | 290.31 g/mol |

| CAS Number | 170449-39-5 chemsrc.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

170449-39-5 |

|---|---|

Molecular Formula |

C19H14O3 |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

9-phenyl-9H-xanthene-2,7-diol |

InChI |

InChI=1S/C19H14O3/c20-13-6-8-17-15(10-13)19(12-4-2-1-3-5-12)16-11-14(21)7-9-18(16)22-17/h1-11,19-21H |

InChI Key |

VHVIQQVDCNRYAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)O |

Origin of Product |

United States |

Synthetic Methodologies for 9 Phenyl 9h Xanthene 2,7 Diol and Its Derivatives

General Strategies for 9H-Xanthene Skeleton Formation

The formation of the 9H-xanthene skeleton is typically achieved through cyclization reactions that construct the central oxygen-containing ring. Key strategies include acid-catalyzed cyclodehydration and condensation reactions.

Acid-Catalyzed Cyclodehydration Reactions

Acid-catalyzed cyclodehydration is a fundamental method for synthesizing the xanthene framework. mdpi.com This process generally involves the intramolecular removal of a water molecule from a suitable precursor, often a dihydroxy-diphenylmethane derivative, to form the central pyran ring of the xanthene. Various protic and Lewis acids are employed to facilitate this ring closure. researchgate.net Computational studies have provided insight into the mechanism, indicating that the cyclodehydration step is promoted by an activated phenyl ring in a Wheland intermediate, which assists the nucleophilic substitution of a hydroxyl group, leading to cyclization. nih.gov

The choice of acid catalyst can be critical. While strong superacids like trifluoromethanesulfonic acid (TFSA) are effective, others like methanesulfonic acid (MSA) may be less so, not because they can't mediate the ring closure, but due to a high energy barrier in the preceding polymer-forming step. researchgate.netnih.gov This highlights the importance of the catalyst in not only the cyclization itself but also in the formation of the necessary intermediate.

Condensation Reactions Involving Aromatic Aldehydes and Dihydroxybenzene Precursors

A widely utilized and versatile method for constructing 9-substituted xanthenes involves the condensation of aromatic aldehydes with dihydroxybenzene compounds, such as resorcinol (B1680541). arabjchem.orgnih.gov This reaction, first explored by Baeyer in the 19th century, typically proceeds in the presence of an acid catalyst. frontiersin.orgnih.gov The reaction of an aromatic aldehyde with two equivalents of a dihydroxybenzene leads to the formation of the xanthene structure. arabjchem.org

The presence of hydroxyl groups on the benzene (B151609) ring of the precursor strongly activates the ortho and para positions for electrophilic substitution. arabjchem.org In the case of resorcinol, substitution is favored at the para position due to steric hindrance at the ortho positions. arabjchem.org A variety of catalysts have been developed to promote this condensation, including mineral acids, Lewis acids, and heterogeneous catalysts. nih.govfrontiersin.org The reaction conditions can often be optimized to improve yields and reduce reaction times, with some methods employing microwave irradiation or solvent-free conditions. arabjchem.orgevitachem.com

Specific Synthetic Approaches to 9-Phenyl-9H-xanthene-2,7-diol

The synthesis of this compound involves the specific incorporation of a phenyl group at the 9-position and hydroxyl groups at the 2 and 7 positions of the xanthene core.

Regioselective Synthesis of 2,7-Dihydroxylated Xanthenes

Achieving regioselective placement of hydroxyl groups at the 2 and 7 positions is crucial for the synthesis of this compound. This is typically accomplished by using resorcinol as the dihydroxybenzene precursor in condensation reactions. arabjchem.org The two hydroxyl groups of resorcinol direct the electrophilic aromatic substitution to the positions that will ultimately become the 2 and 7 positions of the xanthene ring system. The symmetrical nature of the condensation of an aldehyde with two molecules of resorcinol naturally leads to the 2,7-dihydroxy substitution pattern.

Introduction of the 9-Phenyl Moiety

The phenyl group at the 9-position is introduced by using benzaldehyde (B42025) as the aromatic aldehyde in the condensation reaction with resorcinol. nih.gov The carbonyl carbon of benzaldehyde becomes the C9 carbon of the xanthene ring, and the phenyl group remains attached to this position. The reaction of benzaldehyde with resorcinol in the presence of an appropriate catalyst is a direct method to produce 9-phenyl-9H-xanthene-3,6-diol, which is an isomer of the target compound. It is important to note that the numbering of the xanthene ring can vary, and what is sometimes referred to as 3,6-dihydroxy is equivalent to 2,7-dihydroxy depending on the convention used.

Another approach involves the reaction of 9-phenyl-9H-xanthen-9-ol with various reagents. researchgate.net This precursor, which already contains the 9-phenyl group, can be synthesized and then modified. researchgate.netbldpharm.com

Catalytic Systems and Reaction Condition Optimization

A variety of catalytic systems have been developed to improve the efficiency and environmental friendliness of the synthesis of this compound and its derivatives. These include both homogeneous and heterogeneous catalysts.

Microwave-assisted synthesis using sulfamic acid as a catalyst has been shown to be an efficient method for the condensation of resorcinol with aromatic aldehydes, leading to good yields in reduced reaction times. arabjchem.orgevitachem.com One-pot syntheses are also favored as they simplify the procedure and can enhance yields and purity. evitachem.com

Other catalytic systems that have been employed for the synthesis of xanthene derivatives include:

Transition metal catalysts : Ruthenium(III) has been used to promote the formation of xanthene derivatives. evitachem.com

Ionic liquids : These have been used as catalysts and reaction media. meddocsonline.org

Solid acid catalysts : Zeolites and silica-supported acids offer advantages such as ease of separation and reusability. frontiersin.orgrsc.org

Perchloric acid : Used in catalytic amounts, it has been shown to be effective for xanthene synthesis in water, avoiding the need for high temperatures and long reaction times. researchgate.net

The optimization of reaction conditions, such as temperature, solvent, and catalyst amount, is crucial for maximizing the yield and purity of the desired product. researchgate.netresearchgate.net For instance, solvent-free conditions are often preferred for their environmental benefits. meddocsonline.orgresearchgate.net

Below is a table summarizing various catalytic systems and conditions used for the synthesis of xanthene derivatives.

| Catalyst | Aldehyde | Dihydroxybenzene/Naphthol | Solvent | Conditions | Yield (%) | Reference |

| Sulfamic acid | Aromatic aldehydes | Resorcinol | Water | Microwave, 350W | 75-85 | arabjchem.org |

| Cu/NaY zeolite | Benzaldehyde | Dimedone | Solvent-free | 110 °C | High | rsc.org |

| Sn(II)/nano silica (B1680970) | Aromatic/aliphatic aldehydes | β-naphthol | Ethanol | Reflux | 48-94 | frontiersin.org |

| [(Et3N)2SO][HSO4]2 | Aromatic aldehydes | 2-naphthol | Solvent-free | 120 °C | High | meddocsonline.org |

| p-Toluenesulfonic acid | Aromatic aldehydes | 3,5-xylenol | Solvent-free | 100 °C | Good to excellent | researchgate.net |

| Perchloric acid | Aromatic aldehydes | Resorcinol | Water | 80 °C | Good to excellent | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis of this compound Analogues

The synthesis of xanthene derivatives, including analogues of this compound, has traditionally involved methods that are often inconsistent with the principles of green chemistry. In response, significant research has focused on developing more environmentally benign and efficient synthetic protocols. bohrium.com These modern approaches prioritize the use of green catalysts, alternative energy sources, and sustainable solvents to minimize environmental impact and enhance reaction efficiency. bohrium.comunito.it

One key area of development is the use of biodegradable and reusable catalysts. For instance, cellulose (B213188) sulfuric acid (CSA), a biopolymer-based catalyst, has been effectively used for the condensation of various aldehydes with resorcinol or its derivatives to produce xanthenes under solvent-free conditions. pnu.ac.ir This method offers advantages such as high yields, simple work-up procedures, and the ability to reuse the catalyst for multiple cycles without significant loss of activity. pnu.ac.ir Similarly, agar (B569324) has been employed as a natural and effective catalyst for the synthesis of xanthene derivatives. bohrium.com Industrial waste products are also being repurposed as sustainable reaction media; for example, a water extract of red mud (WERM), an alkaline waste from the aluminum industry, has been successfully used as a renewable medium for the one-pot, three-component synthesis of functionalized xanthenes. acs.org

Alternative energy sources are also being harnessed to drive these syntheses more efficiently. Ultrasound irradiation has emerged as a prominent green tool, offering benefits like accelerated reaction rates, improved yields, and simpler experimental setups compared to conventional heating methods. unito.it The use of zinc acetate (B1210297) (Zn(OAc)₂) as a catalyst under ultrasound irradiation provides a rapid and efficient one-pot method for synthesizing xanthene derivatives from aldehydes and cyclic diketones. unito.itrsc.org This approach is noted for its mild conditions and high atom economy. rsc.org Microwave-assisted synthesis is another energy-efficient method that has been applied to the reaction between resorcinol and substituted aryl aldehydes, often in the presence of a catalyst like sulfamic acid, to reduce reaction times significantly. evitachem.com The use of water as a green solvent, often facilitated by ultrasound, further enhances the eco-friendly nature of these synthetic routes. unito.it

Table 1: Overview of Green Synthetic Methodologies for Xanthene Analogues

| Methodology | Catalyst/Medium | Energy Source | Key Advantages | Source(s) |

|---|---|---|---|---|

| Solvent-Free Condensation | Cellulose Sulfuric Acid (CSA) | Conventional Heating | Reusable catalyst, high yields, simple work-up | pnu.ac.ir |

| Ultrasound-Assisted Synthesis | Zinc Acetate (Zn(OAc)₂) in Ethanol | Ultrasound | Short reaction times (15-45 min), excellent yields (84-95%) | unito.itrsc.org |

| Ultrasound-Assisted Synthesis | NH₄H₂PO₄/SiO₂ in Water | Ultrasound | Environmentally friendly solvent, good yields (85-94%) | unito.it |

| Renewable Medium Synthesis | Water Extract of Red Mud (WERM) | Conventional Heating | Waste valorization, good to excellent yields | acs.org |

| Microwave-Assisted Synthesis | Sulfamic Acid | Microwave | Reduced reaction times, high efficiency | evitachem.com |

Post-Synthetic Derivatization at the 2,7-Hydroxyl and 9-Phenyl Positions

Post-synthetic modification of the this compound scaffold is crucial for fine-tuning its properties and introducing functional groups for specific applications. The primary sites for such derivatization are the reactive hydroxyl groups at the 2 and 7 positions and the phenyl ring at the 9-position.

The hydroxyl groups at the 2,7-positions are amenable to a variety of chemical transformations. Esterification can be readily achieved by reacting the diol with carboxylic acids or their derivatives, a common strategy to produce esters that may have applications in polymer chemistry. evitachem.com Oxidation of these hydroxyl groups can lead to the formation of corresponding ketones or quinone-like structures, further expanding the synthetic utility of the xanthene core. evitachem.com Alkylation of the hydroxyl groups is another common modification, often performed to alter solubility or to introduce linker arms for conjugation to other molecules. mdpi.com For example, carboxyalkyl groups have been coupled to the hydroxyl positions of flavonoids, a structurally related class of compounds, to enhance their biological activities. researchgate.net

Functionalization of the 9-phenyl group offers a pathway to modulate the steric and electronic properties of the molecule. While direct functionalization of an unsubstituted phenyl ring can be challenging, strategies have been developed for xanthene dyes that incorporate an activated phenyl ring at the 9-position. For instance, aromatic nucleophilic substitution (SNAr) has been successfully employed on 9-(tetrafluorophenyl) xanthene derivatives. mpg.de In these systems, thiols and amines can regioselectively replace a fluorine atom on the phenyl ring, allowing for the introduction of functional groups required for bioconjugation. mpg.de Furthermore, electrochemical methods have been explored for the direct functionalization of the benzylic C-H bond at the 9-position of the xanthene core itself, enabling cross-coupling reactions with various partners. mdpi.com

Table 2: Examples of Post-Synthetic Derivatization Reactions

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group | Source(s) |

|---|---|---|---|---|

| 2,7-Hydroxyl | Esterification | Carboxylic Acids | Ester | evitachem.com |

| 2,7-Hydroxyl | Oxidation | Oxidizing Agents | Ketone/Quinone | evitachem.com |

| 2,7-Hydroxyl | Alkylation | Haloalkanes | Ether | mdpi.com |

| 2,7-Hydroxyl | Carboxyalkylation | Sodium chloroacetate (B1199739) / Ethyl 2-bromopropanoate | Carboxyalkyl ether | researchgate.net |

| 9-Phenyl | Nucleophilic Aromatic Substitution (SNAr) | Thiols, Amines (on fluorinated phenyl rings) | Thioether, Amine | mpg.de |

Advanced Spectroscopic and Structural Characterization of 9 Phenyl 9h Xanthene 2,7 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 9-phenyl-9H-xanthene-2,7-diol, both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons in the molecule. arabjchem.org A broad singlet is typically observed for the hydroxyl (-OH) protons, with its chemical shift being concentration and solvent-dependent. arabjchem.org A characteristic singlet for the single proton at the C-9 position of the xanthene core appears in the range of δ 5.76 ppm. arabjchem.orgcore.ac.uk The aromatic protons of the xanthene and phenyl rings resonate in the downfield region, typically between δ 6.21 and 7.10 ppm, exhibiting complex multiplicity due to spin-spin coupling. arabjchem.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom at the C-9 position, bonded to the phenyl group and the oxygen bridge, shows a characteristic signal. The carbons of the two benzene (B151609) rings of the xanthene moiety and the phenyl substituent display a series of signals in the aromatic region of the spectrum. The carbons bearing the hydroxyl groups (C-2 and C-7) are also identifiable by their specific chemical shifts. The use of two-dimensional NMR techniques, such as COSY and HMBC, can further confirm the connectivity and complete the structural assignment. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| -OH | 5.15 | Broad Singlet | 2H |

| C9-H | 5.76 | Singlet | 1H |

| Aromatic-H | 6.21-7.10 | Multiplet | 11H |

Data sourced from literature reports. arabjchem.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for its functional groups. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, often broadened due to hydrogen bonding. arabjchem.org The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. arabjchem.org Strong absorptions in the 1400-1600 cm⁻¹ range correspond to the C=C stretching vibrations within the aromatic rings. arabjchem.org A significant band, typically around 1076 cm⁻¹, is attributed to the C-O-C asymmetric stretching of the ether linkage in the xanthene nucleus, which is a strong confirmation of the xanthene core formation. arabjchem.orgcore.ac.uk

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum. The differences in the number, position, and intensity of bands between IR and Raman spectra can help in a more detailed vibrational analysis.

Table 2: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretching (phenolic) | 3475–3224 |

| Aromatic C-H Stretching | 3091–3029 |

| Aromatic C=C Stretching | 1610, 1514, 1429 |

| C-O-C Ether Stretching | 1076 |

| C-H Bending (aromatic) | 840, 748, 702 |

Data compiled from literature sources. arabjchem.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of molecules. Xanthene derivatives are well-known for their distinct optical properties. scbt.com

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent typically shows absorption bands in the ultraviolet region. These absorptions arise from π-π* electronic transitions within the conjugated aromatic system of the xanthene and phenyl rings. The position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence Spectroscopy: Many xanthene derivatives are highly fluorescent. nih.gov Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence emission at a longer wavelength (Stokes shift). The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be determined. The emission properties can also be sensitive to the environment, such as solvent polarity and pH. researchgate.net The introduction of electron-withdrawing or electron-donating groups on the xanthene scaffold can significantly shift the absorption and emission maxima. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its molecular formula. acs.org

For this compound (C₁₉H₁₄O₃), the expected monoisotopic mass is 290.0943 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would show a molecular ion peak ([M]⁺ or [M+H]⁺) very close to this calculated value, confirming the elemental composition. mpg.deacs.org

Fragmentation Analysis: In addition to the molecular ion, mass spectrometry provides information about the fragmentation pattern of the molecule under ionization. The fragmentation of this compound can reveal structural information. Common fragmentation pathways for xanthene derivatives may involve the loss of the phenyl group, hydroxyl groups, or cleavage of the xanthene ring system. The mass spectrum of 9-phenyl-9-xanthenol, a related compound, shows a base peak at m/z 197, which corresponds to the loss of the phenyl group. chemicalbook.com A similar fragmentation pattern might be expected for the diol derivative.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₄O₃ |

| Calculated Molecular Weight | 290.31 g/mol |

| Observed Molecular Ion (m/z) | 290 (M⁺) |

Data obtained from literature. arabjchem.orgcore.ac.uk

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

For this compound, a single-crystal X-ray structure would reveal the puckering of the central pyran ring of the xanthene moiety and the orientation of the phenyl group at the C-9 position. goums.ac.ir It would also show the intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, that dictate the crystal packing. These hydrogen bonds can lead to the formation of supramolecular architectures in the solid state. acs.orgresearchgate.net The analysis of these interactions is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions. goums.ac.ir

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method to determine the purity of this compound. A suitable reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from impurities and starting materials. cellulosechemtechnol.ronih.gov The purity is determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography using silica (B1680970) gel is a common technique. mpg.de A solvent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297), is chosen to achieve good separation of the desired product from byproducts. mpg.de

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. rsc.org

Mechanistic Investigations into the Formation and Reactivity of 9 Phenyl 9h Xanthene 2,7 Diol

Reaction Mechanism Studies of 9H-Xanthene Ring Closure

The formation of the 9H-xanthene ring is a critical process in the synthesis of 9-phenyl-9H-xanthene-2,7-diol. The synthesis typically involves the condensation of resorcinol (B1680541) (which provides the 2,7-dihydroxy backbone) with benzaldehyde (B42025) (the source of the 9-phenyl group). core.ac.uk This reaction is generally performed under acidic conditions, often with microwave assistance or using various catalysts to improve efficiency. core.ac.ukevitachem.com

Proposed Pathways for Acid-Catalyzed Condensation and Cyclization

The acid-catalyzed formation of the xanthene ring from a phenol (B47542) and an aldehyde is believed to proceed through a multi-step mechanism. While the exact intermediates can vary based on the specific reactants and conditions, a general pathway has been proposed. academie-sciences.fracs.org

Aldehyde Protonation : The reaction initiates with the protonation of the aldehyde (benzaldehyde) by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Electrophilic Attack : The activated aldehyde is then attacked by an electron-rich phenol (resorcinol). This electrophilic substitution reaction typically occurs at the position ortho to a hydroxyl group, forming a hydroxydiphenylmethanol intermediate.

Carbocation/Quinone Methide Formation : The intermediate alcohol is subsequently protonated and eliminates a water molecule to form a stabilized carbocation. acs.org In some proposed mechanisms, this step is described as the formation of a quinone methide (QM) intermediate. academie-sciences.frresearchgate.net

Second Nucleophilic Attack and Cyclization : This reactive intermediate is then attacked by a second molecule of the phenol. acs.org In the context of xanthene formation from two resorcinol molecules, the second attack is intramolecular. The ortho-position of the second phenolic ring attacks the carbocation, leading to the closure of the central pyran ring of the xanthene core. acs.orgresearchgate.net

Dehydration : The final step involves the elimination of a second water molecule (cyclodehydration) to yield the stable aromatic xanthene ring system. academie-sciences.fracs.orgresearchgate.net

Computational studies suggest that the cyclodehydration can occur during the polymer-forming step in related reactions, where an activated phenyl ring assists in the nucleophilic substitution of a hydroxyl group, promoting cyclization. researchgate.net

| Step | Description | Key Intermediates | References |

|---|---|---|---|

| 1 | Protonation of the aldehyde (e.g., benzaldehyde) by an acid catalyst. | Protonated aldehyde | acs.org |

| 2 | Electrophilic attack by the protonated aldehyde on the first resorcinol molecule. | Hydroxydiphenylmethanol-type adduct | acs.org |

| 3 | Elimination of water to form a reactive species. | Carbocation or Quinone Methide (QM) | academie-sciences.frresearchgate.netacs.org |

| 4 | Intramolecular nucleophilic attack from the second resorcinol unit to close the ring. | Cyclized intermediate | acs.orgresearchgate.net |

| 5 | Final dehydration to form the aromatic xanthene core. | This compound | academie-sciences.fracs.org |

Influence of Steric and Electronic Effects of the 9-Phenyl Substituent on Reactivity

The phenyl group at the 9-position of the xanthene core exerts significant steric and electronic influences on the molecule's reactivity.

Steric Effects : The bulky nature of the phenyl group at the C9 position introduces considerable steric hindrance. evitachem.com This can influence the rate and pathways of subsequent reactions involving the xanthene scaffold. evitachem.com It has been proposed that the 9-aryl substituent is often twisted out of the general plane of the xanthenyl ring system, which can affect its interaction with reactants. journals.co.za

Electronic Effects : Electronic factors of the 9-aryl substituent are considered more important than conformational restraints in directing certain reaction types, such as Criegee-type rearrangements in related 9-hydroperoxyxanthenes. journals.co.za The electronic nature of the substituent on the phenyl ring can determine the reaction outcome. For example, in the acid-promoted decomposition of 9-aryl-9-hydroperoxyxanthenes, a substituent with strong electron-donating capabilities, like a p-methoxyphenyl group, migrates in preference to the opening of the xanthene ring. journals.co.za In contrast, when the substituent is an unsubstituted phenyl group, the major products arise from the cleavage of the xanthene ring system. journals.co.za This highlights that the electronic properties of the 9-phenyl group are crucial in stabilizing intermediates and directing reaction pathways.

Reactivity Profiles of the 2,7-Dihydroxyl Groups and the Xanthene Core

The chemical reactivity of this compound is largely defined by its two key structural features: the phenolic hydroxyl groups and the central xanthene core.

Reactivity of the 2,7-Dihydroxyl Groups : The hydroxyl groups at the 2 and 7 positions are highly reactive and are the primary sites for many chemical transformations.

Antioxidant Activity : These phenolic hydroxyl groups enable the molecule to act as a chain-breaking antioxidant by donating a hydrogen atom to peroxyl radicals. evitachem.comoup.com The resulting phenoxyl radical is stabilized by the fused ether-type oxygen atom in the para position and the delocalization over the aromatic system. oup.com

Oxidation : The hydroxyl groups can be oxidized to form corresponding ketones or quinone-type structures, which expands the compound's utility in organic synthesis. evitachem.com

Esterification : They can readily react with carboxylic acids or their derivatives to form esters, a reaction valuable in polymer chemistry and for creating derivatives with modified properties. evitachem.comsmolecule.com

Chelation : The presence of multiple hydroxyl groups allows the molecule to chelate metal ions, although in one study on related trihydroxy-xanthen-3-ones, the substituents on the 9-phenyl ring had a relatively minor effect on iron chelation ability. mdpi.com

Reactivity of the Xanthene Core : The tricyclic xanthene core is a stable aromatic system. However, it can participate in reactions, particularly those that involve the C9 position or the aromatic rings. In certain acid-catalyzed rearrangements of related xanthene derivatives, the xanthene ring itself can undergo cleavage, demonstrating that the core is not entirely inert. journals.co.za

| Functional Group | Type of Reaction | Description | References |

|---|---|---|---|

| 2,7-Dihydroxyl Groups | Antioxidant Action | Act as free radical scavengers and chain-breaking antioxidants. | evitachem.comoup.com |

| Oxidation | Can be oxidized to form ketones or quinones. | evitachem.com | |

| Esterification | React with carboxylic acids to form esters. | evitachem.comsmolecule.com | |

| Metal Chelation | Can bind to metal ions. | mdpi.com | |

| Xanthene Core | Ring-Opening | Can undergo cleavage under specific acidic conditions in related derivatives. | journals.co.za |

Cooperative Reactivity in Multi-Component Systems Utilizing Xanthene Scaffolds

Xanthene scaffolds are frequently synthesized via multi-component reactions (MCRs), which involve the one-pot reaction of three or more starting materials to form a single product. frontiersin.org These reactions are highly efficient and atom-economical. The synthesis of xanthene derivatives often involves the condensation of an aldehyde, an activated methylene (B1212753) source (like dimedone or 1,3-cyclohexanedione), and a nucleophile (such as β-naphthol). frontiersin.orgmdpi.com

A proposed mechanism for a DABCO/Amberlyst-15 catalyzed MCR begins with a Knoevenagel condensation between an aldehyde and dimedone. mdpi.com This is followed by a Michael addition of a second nucleophile (e.g., β-naphthol) to the Knoevenagel adduct. The final step is a cyclization via nucleophilic attack of the alkoxide ion, followed by dehydration to yield the xanthene product. mdpi.com

These MCRs highlight the cooperative reactivity of the constituent components, where the formation of the xanthene core is the thermodynamic sink of the reaction sequence. The use of micellar systems with surfactants can further accelerate these reactions in aqueous media, overcoming the poor solubility of organic reactants and sometimes enabling product selectivity. frontiersin.org Ruthenium-catalyzed MCRs have also been developed for the formation of xanthene products from phenols, aldehydes, and enamines, demonstrating the versatility of catalytic systems in constructing this scaffold. researcher.life

Computational Chemistry and Theoretical Modeling of 9 Phenyl 9h Xanthene 2,7 Diol

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, making it ideal for studying relatively large molecular systems. cecam.org DFT methods are employed to determine the optimized geometry and electronic structure of molecules. For a molecule like 9-phenyl-9H-xanthene-2,7-diol, these calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional conformation.

The process begins with geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. This yields the ground-state equilibrium structure. For xanthene derivatives, DFT calculations elucidate the characteristic non-planar, convex structure of the fused three-ring xanthene core and the orientation of the substituent phenyl and hydroxyl groups. acs.org For instance, in related 9-trifluoromethylxanthenediols, the xanthene framework is shown to be non-planar, with the central oxygen atom creating a distinct concave shape. acs.org The dihedral angle between the phenyl ring at the C9 position and the xanthene moiety is a critical parameter that influences molecular packing and properties. acs.org

DFT calculations also provide the electronic ground state properties, mapping the electron density distribution and electrostatic potential. This information is crucial for understanding the molecule's polarity, solubility, and sites susceptible to electrophilic or nucleophilic attack. bhu.ac.in The combination of a robust functional, such as B3LYP, and an appropriate basis set, like 6-311G++(d,p), is commonly used for such calculations on similar organic molecules to achieve reliable results. nih.gov

Excited State Properties: Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Profiles

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excited states of molecules. acs.org It allows for the prediction of UV-visible absorption and emission (fluorescence and phosphorescence) spectra by calculating the transition energies between the ground state and various excited states. nih.govrespectprogram.org

For this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λ_max) corresponding to electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov These transitions are often of a π-π* character in aromatic systems. nih.gov The calculations can be performed in both the gas phase and in various solvents using implicit solvation models like the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) to account for solvent effects on the electronic transitions. nih.gov

Studies on related compounds show that the choice of functional and basis set is critical for accuracy. For spiro[fluorenexanthene]-diol (SFX-OH), the B3LYP functional with the 6-31G(d,p) basis set was found to yield an absorbance peak in close agreement with experimental data. Furthermore, TD-DFT can be used to optimize the geometry of the first singlet excited state (S1), which is essential for predicting emission wavelengths and understanding the Stokes shift—the difference between the absorption and emission maxima. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict chemical reactivity based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy, shape, and distribution of these orbitals are critical in determining how a molecule interacts with other species. researchgate.net

HOMO : Represents the ability to donate an electron. A higher HOMO energy level indicates a better electron donor.

LUMO : Represents the ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

HOMO-LUMO Gap (E_gap) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required for excitation. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive.

For this compound, FMO analysis would reveal the distribution of these key orbitals. In many xanthene-based systems designed for electronic applications, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed across the electron-accepting regions. umich.edu Analysis of related spiro[fluorene-9,9′-xanthene] derivatives shows that the HOMO and LUMO are often distributed over the fused aromatic core. This distribution dictates the pathways for charge transfer within the molecule and its interactions in chemical reactions. umich.edu

| Parameter | Description | Implication for Reactivity |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

| E_gap | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | A smaller gap suggests higher reactivity and lower kinetic stability. |

Conformational Landscape and Molecular Dynamics Simulations

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe protein folding, ligand binding, and the conformational flexibility of molecules like this compound. nih.gov

An MD simulation would reveal the accessible conformations of the molecule in different environments (e.g., in vacuum or various solvents). chemrxiv.org Key dynamic features for this compound would include the rotation of the C9-phenyl bond and the flexibility of the xanthene core. The xanthene moiety itself has a characteristic concave shape, and the degree of this "bending" can be quantified by the angle between the planes of the two aromatic rings of the xanthene system. acs.org Studies on related trifluoromethylxanthenediols have shown that this angle can vary, indicating a degree of flexibility. acs.org Similarly, the torsion angle of the phenyl group at the C9 position relative to the xanthene backbone is a critical conformational parameter. acs.org MD simulations can map the free energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. grafiati.com

Analysis of Intermolecular Interactions and Supramolecular Motifs in the Solid State

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions, which dictates the crystal packing and resulting material properties. For this compound, the presence of hydroxyl (-OH) groups makes hydrogen bonding a dominant interaction in its crystal structure.

Computational analysis, often combined with experimental X-ray diffraction data, can elucidate these interactions. Studies on analogous 9-trifluoromethylxanthenediols have provided detailed insights into their supramolecular structures. acs.org In these crystals, O-H···O hydrogen bonds are primary motifs, leading to the formation of dimers or extended chains. acs.org The specific arrangement depends on the relative positions of the hydroxyl groups (e.g., 2,7-diol vs. 3,6-diol). acs.org

Theoretical Prediction and Correlation with Experimental Spectroscopic Data

A key validation of computational methods is the ability to reproduce and predict experimental data. For this compound, theoretical spectroscopic data calculated via DFT and TD-DFT can be correlated with experimental results from techniques like FT-IR, NMR, and UV-Vis spectroscopy.

Vibrational Spectra (IR) : DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra to assign specific peaks to the vibrational modes of functional groups (e.g., O-H stretch, C-O stretch, aromatic C-H bend).

UV-Vis Spectra : As discussed in section 5.2, TD-DFT is used to predict electronic absorption spectra. Comparing the calculated λ_max with the experimental spectrum helps validate the chosen computational method and provides insight into the nature of the electronic transitions. Research on the related spiro-compound SFX-OH demonstrated that B3LYP/6-31G(d,p) calculations produced an absorbance peak closely matching the experimental value.

NMR Spectra : While not a direct output of standard DFT energy calculations, chemical shifts can be calculated using specialized methods like the Gauge-Independent Atomic Orbital (GIAO) method. Comparing calculated and experimental ¹H and ¹³C NMR spectra aids in structure confirmation and conformational analysis.

This correlation between theory and experiment provides a powerful synergy, where calculations help interpret experimental data, and experiments validate the theoretical models. umn.edu

Charge Transport Properties and Electronic Pathways

The potential use of xanthene derivatives in organic electronics, such as organic light-emitting diodes (OLEDs) or perovskite solar cells, necessitates an understanding of their charge transport properties. umich.edu Theoretical calculations are instrumental in predicting whether a material will be an effective charge transporter.

For hole transport materials (HTMs), key parameters include hole mobility (μ_h) and reorganization energy (λ_h). These can be estimated using Marcus theory, which describes the rate of charge hopping between adjacent molecules.

Reorganization Energy (λ) : This is the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy facilitates faster charge transfer. It is calculated using the energies of the neutral and ionized species in their respective optimized geometries.

Transfer Integral (V) : This parameter quantifies the electronic coupling between adjacent molecules in a dimer or crystal. It is highly sensitive to the intermolecular distance and orientation and is calculated from the energy splitting of the frontier orbitals (e.g., HOMO and HOMO-1 for hole transport) in a molecular pair.

Studies on SFX-based HTMs have shown that DFT calculations can effectively predict these parameters, guiding the design of new materials with enhanced hole mobility. acs.orgresearchgate.net For this compound, such calculations would predict its intrinsic charge transport capabilities and its potential suitability for electronic device applications by analyzing its electronic pathways and intermolecular coupling in the solid state. arxiv.org

Advanced Functional Applications and Materials Science Perspectives of 9 Phenyl 9h Xanthene 2,7 Diol and Its Derivatives

Development as Functional Dyes and Fluorescent Probes

The inherent fluorescence of the xanthene core, which can be modulated by substituents, makes 9-phenyl-9H-xanthene-2,7-diol a valuable platform for developing functional dyes and fluorescent probes. rdworldonline.comresearchgate.net These dyes are integral to various scientific applications, including bioimaging and sensor technology. researchgate.net

Design Principles for pH-Responsive and Near-Infrared/Shortwave-Infrared Emitting Systems

The design of pH-responsive probes based on the xanthene scaffold often involves the incorporation of moieties whose electronic properties are sensitive to protonation. For instance, attaching a piperazine (B1678402) ring to a fluorescent scaffold can induce a photoinduced electron transfer (PeT) quenching effect at higher pH. When the environment becomes more acidic, the nitrogen atom in the piperazine ring gets protonated, inhibiting the PeT process and leading to an increase in fluorescence emission. researchgate.netresearchgate.net This "off-on" switching mechanism is a key principle in designing pH sensors for biological applications, such as monitoring cellular microenvironments. researchgate.net

Furthermore, extending the emission of xanthene dyes into the near-infrared (NIR, 700-1000 nm) and shortwave-infrared (SWIR, 1000-2000 nm) regions is a major goal for in vivo imaging, as longer wavelengths offer deeper tissue penetration and reduced autofluorescence. nih.govnih.gov Strategies to achieve this include:

Extending π-conjugation: Incorporating additional aromatic rings into the xanthene structure can effectively red-shift the absorption and emission wavelengths. rsc.org

Heteroatom Substitution: Replacing the oxygen atom at the 10-position of the xanthene core with other elements like silicon (Si), phosphorus (P), or a ketone group can significantly shift the emission towards the NIR and SWIR regions. rdworldonline.comnih.govnih.gov For example, the incorporation of a phosphine (B1218219) oxide (P=O) moiety into the xanthene framework can induce a red shift in excitation and emission wavelengths. rdworldonline.com

Tetrahydroquinoxaline (THQ) Modification: A more recent strategy involves replacing an amino group on the xanthene scaffold with a THQ moiety, which has proven effective in creating NIR-emissive dyes with large Stokes shifts. nih.gov

A derivative of this compound, specifically 2,7-dichloro-9-(2-(hydroxymethyl)phenyl)-9H-xanthene-3,6-diol, has been identified as a promising fluorescent probe for detecting horseradish peroxidase, showcasing the potential of this class of compounds in developing sensitive biochemical assays. researchgate.netresearchgate.net

Photophysical Tuning through Structural Modification

The photophysical properties of xanthene dyes can be finely tuned through deliberate structural modifications. The electronic nature of substituents on the xanthene core and the phenyl group at the 9-position plays a crucial role in determining the absorption and emission characteristics. researchgate.net

Key modification strategies include:

Substitution on the Xanthene Core: Introducing electron-withdrawing or electron-donating groups to the xanthene ring system can alter the energy levels of the frontier molecular orbitals, thereby shifting the emission wavelengths. Halogenation of the xanthene core is a common method to achieve red-shifted absorption and emission. researchgate.net

Substitution at the 9-Position: While the phenyl group at the C-9 position is a defining feature of the parent compound, modifications to this group can also influence photophysical behavior. For instance, restricting the intramolecular rotation of the phenyl ring can lead to an increase in fluorescence quantum yields. rhhz.net However, it has also been shown that an aryl group at C-9 is not an absolute requirement for fluorescence, opening the door for the development of new sensors based on 9-alkyl xanthenones. nih.gov

Heteroatom Substitution: As mentioned previously, replacing the oxygen bridge with other atoms is a powerful tool. Silicon-substituted rhodamines (Si-rhodamines), for example, exhibit a bathochromic shift of nearly 90 nm compared to their oxygen-containing counterparts like pyronine Y. rhhz.net

The following table summarizes the photophysical properties of some heteroatom-substituted rhodamine derivatives, illustrating the impact of structural changes on their optical characteristics.

| Compound | λmax (nm) | λem (nm) | Quantum Yield (Φ) | Molar Absorption Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| JS-R (B-rhodamine) | --- | --- | 0.59 | 1.3 x 10⁵ |

| RF620 (B-rhodamine) | <650 | <665 | >0.5 | ~1.2 x 10⁵ |

| TMDHS (Si-pyronine) | 641 | 659 | --- | --- |

| Si-rhodamine | 646 | 660 | 0.31 | 1.1 x 10⁵ |

| P-rhodamine | 694 | 711 | 0.06-0.15 | --- |

Data sourced from various studies and presented for comparative purposes. rhhz.net

Role in Laser Technology and Photonics

Xanthene dyes are a well-established class of compounds used in laser technology due to their high fluorescence efficiency. semanticscholar.org They are particularly useful in dye lasers, which are valued for their tunability over a broad range of wavelengths. While specific data for this compound in laser applications is not extensively documented, the general properties of the xanthene scaffold suggest its potential in this field. The performance of a laser dye is dependent on its photostability, fluorescence quantum yield, and absorption characteristics. Ring-bridged derivatives of dyes like p-quaterphenyls have shown that structural modifications can lead to red-shifted absorption maxima, making them pumpable with common laser sources like Nd:YAG lasers. semanticscholar.org This principle of structural modification to tune optical properties is directly applicable to the this compound framework.

Integration into Polymeric Architectures and Advanced Composites

The this compound scaffold can be incorporated into polymer backbones to create materials with enhanced thermal, optical, and functional properties. The rigid and bulky nature of the xanthene unit can improve the thermal stability and glass transition temperature (Tg) of polymers.

For example, a symmetric xanthenediol, 3,6-dihydroxy-9-trifluoromethyl-9-phenylxanthene, has been used to synthesize a highly soluble and fully aromatic ladder polymer with excellent gas permselectivity performance. acs.org This demonstrates the utility of these diols as monomers in polycondensation reactions.

Furthermore, derivatives such as 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene) have been used to create novel polyimides. These polymers exhibit high thermal stability, with decomposition temperatures for 10% weight loss exceeding 560°C, and glass transition temperatures between 338°C and 428°C. researchgate.netbeilstein-journals.org Such high-performance polymers are valuable in aerospace and electronics applications. The incorporation of these xanthene-containing units can also impart desirable properties like good solubility in organic solvents and optical transparency. researchgate.netbeilstein-journals.org

Application as Building Blocks for Optoelectronic Materials (e.g., Hole-Transporting Materials)

Derivatives of this compound, particularly those with a spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) core, have emerged as promising hole-transporting materials (HTMs) for use in optoelectronic devices like perovskite solar cells (PSCs). acs.org The spirocyclic structure provides a nearly perpendicular arrangement of the fluorene (B118485) and xanthene units, which prevents tight molecular packing and aggregation, leading to excellent solubility and film-forming properties. acs.org

The performance of these HTMs is highly dependent on their molecular structure, which influences their highest occupied molecular orbital (HOMO) energy levels and hole mobility. For instance, SFX-based HTMs functionalized with four-armed arylamine moieties have shown HOMO energy levels between -4.9 and -5.1 eV and doped-film hole mobilities in the range of 2.2 to 15 × 10⁻⁵ cm² V⁻¹ s⁻¹. oup.com Perovskite solar cells using one such material, mp-SFX-2PA, achieved a power conversion efficiency of up to 16.8%, outperforming the benchmark HTM spiro-OMeTAD under similar conditions. oup.com

The table below presents the properties of some SFX-based hole-transporting materials, highlighting the tunability of their electronic properties through molecular design.

| HTM Derivative | HOMO Energy Level (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) |

| mp-SFX-2PA | -5.1 | 2.2 x 10⁻⁵ |

| Other SFX derivatives | -4.9 to -5.1 | 2.2 to 15 x 10⁻⁵ |

| X60 | Similar to spiro-OMeTAD | Similar to spiro-OMeTAD |

Data compiled from studies on SFX-based HTMs. acs.orgoup.com

Mechanisms of Radical Scavenging and Antioxidant Chemical Behavior

The phenolic hydroxyl groups at the 2 and 7 positions of the this compound structure are key to its antioxidant activity. These groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reactions that lead to oxidative damage. oup.com The efficiency of this process is influenced by the stability of the resulting phenoxyl radical.

Studies on 9H-xanthene-2,7-diols have shown that they are effective chain-breaking antioxidants. oup.com The fused ether-type oxygen atom at the para position relative to the hydroxyl groups and the presence of electron-donating groups contribute to the high reactivity of these compounds as antioxidants. oup.com A significant finding is that 9H-xanthene-2,7-diols exhibit high stoichiometric factors (n), meaning that one molecule of the antioxidant can trap multiple peroxyl radicals. For some derivatives, the 'n' value can be as high as 3.3-5.5, compared to values of 2-3 for antioxidants like α-tocopherol. oup.com

The antioxidant mechanism for phenolic compounds generally proceeds via hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). frontiersin.org Computational studies using Density Functional Theory (DFT) on related antioxidant molecules help in elucidating the preferred mechanism by calculating parameters like bond dissociation enthalpy (BDE) for the HAT pathway and ionization potential (IP) for the SET-PT pathway. frontiersin.orgnih.gov For many phenolic antioxidants, the HAT mechanism is the most favorable.

A study on a new naturally occurring xanthene derivative, Hermannol (9-(7-methyloctyl)-9H-xanthene-2,3-diol), reported a DPPH radical scavenging IC₅₀ value of 0.29 mg/mL, which is comparable to that of the standard ascorbic acid. researchgate.net Another related compound, 9-phenyl-9H-xanthen-9-ol, demonstrated potent antioxidant activity with an IC₅₀ of 15.44 nM in a DPPH assay, which was attributed to its tertiary alcohol group. nih.gov

The following table summarizes the antioxidant properties of some xanthene diol derivatives.

| Compound | Stoichiometric Factor (n) | Antioxidant Activity Comparison |

| 9H-Xanthene-2,7-diols | 3.3 - 5.5 | Higher than α-tocopherol (n=2-3) |

| 9-Methyl-9H-xanthene-2,7-diol | High | Alkyl groups ortho to the hydroxyl decrease the rate of inhibition |

| Hermannol | Not reported | IC₅₀ of 0.29 mg/mL (DPPH assay) |

| 9-Phenyl-9H-xanthen-9-ol | Not reported | IC₅₀ of 15.44 nM (DPPH assay) |

Data from studies on the antioxidant activity of xanthene derivatives. oup.comresearchgate.netnih.gov

Conclusion and Future Directions in 9 Phenyl 9h Xanthene 2,7 Diol Research

Synopsis of Current Academic Understanding

The scientific community's understanding of 9-phenyl-9H-xanthene-2,7-diol is built upon its core chemical structure and the properties this imparts. The central xanthene framework, combined with the phenyl and diol functionalities, gives rise to a molecule with specific steric and electronic characteristics that influence its reactivity and potential applications. evitachem.com

Current research has primarily focused on a few key areas:

Synthesis: Various methods have been developed to synthesize this compound and its derivatives. A common approach involves the condensation reaction of resorcinol (B1680541) with an appropriate aryl aldehyde. evitachem.comcore.ac.uk Innovations in this area include the use of microwave-assisted synthesis and one-pot reactions to improve efficiency and yield. evitachem.com Catalysts such as sulfamic acid and transition metals like ruthenium(III) have also been employed to facilitate these reactions. evitachem.com

Structural Analysis: The molecular structure has been elucidated, confirming a central xanthene core with a phenyl group at the 9-position and hydroxyl groups at the 2 and 7 positions. evitachem.com This structure has been further investigated using techniques like single-crystal X-ray diffraction for related xanthene derivatives, which helps in understanding the three-dimensional arrangement and intermolecular interactions. researchgate.net

Physicochemical Properties: The compound's properties are largely dictated by its functional groups. The hydroxyl groups are key to its reactivity, participating in oxidation and esterification reactions. evitachem.com They also contribute to its antioxidant potential by enabling it to scavenge free radicals. evitachem.com The bulky phenyl group introduces steric hindrance, which can affect reaction rates. evitachem.com

Potential Applications: Research has pointed towards several potential uses for this compound. Its inherent fluorescence makes it a candidate for use in fluorescent probes for microscopy and imaging. evitachem.com Its antioxidant properties suggest potential applications in reducing oxidative stress. evitachem.com In materials science, its structural features are being explored for the creation of new materials with specific optical or electronic properties. evitachem.com Furthermore, some studies have indicated its potential in pharmaceutical research, including investigations into its biological activity against certain cancer cell lines. evitachem.com

| Property | Value |

| Molecular Formula | C₁₉H₁₄O₃ sci-hub.se |

| Molecular Weight | 290.31 g/mol core.ac.uk |

| Appearance | Buff colored powder core.ac.uk |

| Melting Point | 172–175 °C core.ac.uk |

Outstanding Research Questions and Challenges

Despite the progress made, several questions and challenges remain in the study of this compound. A primary challenge lies in developing more efficient and environmentally friendly synthetic methods. While current methods exist, there is a continuous need for greener approaches that minimize the use of hazardous reagents and solvents. nih.gov

Key research questions that need to be addressed include:

What is the full extent of the biological activity of this compound and its derivatives?

How can the structure be modified to fine-tune its photophysical properties for specific applications in fluorescence imaging?

What are the precise mechanisms by which it acts as an antioxidant at the cellular level?

Can this compound be effectively incorporated into polymers or other materials to create novel functional materials?

Emerging Synthetic Strategies for Complex Xanthene-Diols

The synthesis of complex xanthene-diols is an active area of research, with several innovative strategies emerging. Green chemistry principles are increasingly being applied, leading to the development of ultrasound-assisted and microwave-assisted syntheses. core.ac.uknih.gov These methods often offer advantages such as faster reaction times, higher yields, and milder reaction conditions. nih.govunito.it

The use of novel and reusable catalysts is another significant trend. chemmethod.com For instance, heterogeneous catalysts and nanocatalysts are being explored to improve reaction efficiency and simplify product purification. chemmethod.comresearchgate.net Multi-component reactions, where three or more reactants are combined in a single step to form a complex product, are also gaining traction as an efficient way to generate libraries of xanthene derivatives for screening and optimization. researchgate.net

Advancements in Theoretical and Advanced Characterization Methodologies

The characterization of this compound and related compounds is benefiting from advancements in analytical techniques. High-resolution Fourier transform microwave spectroscopy, combined with quantum chemistry calculations, is providing detailed insights into the gas-phase structure and dynamics of xanthene molecules. mdpi.com

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are being used to predict and understand the nonlinear optical (NLO) properties of related organic compounds. nih.gov These theoretical studies can guide the design of new xanthene derivatives with enhanced properties for applications in optoelectronics.

Advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), mass spectrometry, and FT-IR spectroscopy, remain crucial for the structural elucidation and characterization of newly synthesized xanthene derivatives. bohrium.comresearchgate.net X-ray crystallography provides definitive information on the solid-state structure and intermolecular interactions, which is vital for understanding their self-assembly and crystal packing. researchgate.net

Interdisciplinary Opportunities for this compound in Emerging Technologies

The unique properties of this compound open up a range of interdisciplinary opportunities in emerging technologies.

Materials Science: The rigid, planar structure of the xanthene core, combined with the potential for functionalization, makes it an attractive building block for the development of novel organic materials. evitachem.com For instance, spiro[fluorene-9,9′-xanthene] (SFX) based materials, which share a similar core structure, are being investigated as hole-transporting materials in perovskite solar cells. acs.org

Biomedical Imaging: The inherent fluorescence of the xanthene scaffold is a key feature that can be exploited for the development of advanced fluorescent probes. evitachem.com By modifying the structure, it may be possible to create probes that are sensitive to specific biological analytes or cellular environments. Silicon-substituted xanthene dyes, for example, have shown promise as far-red to near-infrared fluorescent cores for in vivo imaging. researchgate.net

Drug Discovery: The observed biological activity of some xanthene derivatives against cancer cell lines suggests that this scaffold could be a starting point for the design of new therapeutic agents. evitachem.com Further research into the structure-activity relationships of these compounds is needed to explore this potential fully.

Organic Electronics: The delocalized π-electron system of the xanthene ring system suggests potential applications in organic electronics. While research in this area for this compound is still in its early stages, the development of non-fullerene acceptors based on similar conjugated systems for organic solar cells indicates a promising direction. nih.gov

Q & A

Q. What synthetic methodologies are employed for the preparation of 9-phenyl-9H-xanthene-2,7-diol?

The synthesis typically begins with the acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone to form 3,6-dihydroxy-9H-xanthen-9-one. Subsequent alkylation of hydroxyl groups (e.g., using allyl bromide or methyl iodide) yields intermediates like 9-xanthenone derivatives. A Grignard reaction (e.g., with phenylmagnesium bromide) introduces the phenyl group at the 9-position. Final deprotection or hydrolysis steps yield the diol. Critical parameters include reaction time, catalyst choice (e.g., Cs₂CO₃ for alkylation), and stoichiometric control to minimize side products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms substitution patterns.

- Mass spectrometry verifies molecular weight and fragmentation patterns.

- X-ray crystallography (for crystalline derivatives) resolves spatial arrangements, as demonstrated in related 9-aryl-xanthenol structures .

Advanced Research Questions

Q. How can researchers experimentally evaluate the antioxidant efficacy of this compound?

The oxygen-absorption method at 60°C with tetralin as a substrate is a validated approach. Key steps include:

- Baseline measurement : Monitor oxygen uptake in tetralin without antioxidant.

- Test condition : Introduce this compound at varying concentrations (e.g., 0.1–1.0 mM).

- Data analysis : Compare inhibition rates (e.g., % reduction in oxygen consumption) against standards like BHT. Activity is influenced by substituent electron-donating groups and steric effects .

Q. What experimental designs are optimal for studying pH-dependent fluorescence in this compound?

Fluorimetric titration in acidic media (e.g., 25% H₂SO₄) reveals reversible formation of the 9-phenyl-9-xanthylium cation, which exhibits strong fluorescence. Methodology includes:

- pH gradient setup : Use buffered solutions (pH 0.5–3.0) to track emission spectra shifts.

- Equivalence point determination : Identify pH where [neutral species] = [cation] via isosbestic points in UV-vis spectra.

- Quantum yield measurement : Compare fluorescence intensity against reference dyes (e.g., fluorescein) .

Q. How do synthetic conditions influence the yield of this compound in Grignard reactions?

Yield optimization depends on:

- Reagent purity : Anhydrous THF and freshly prepared Grignard reagents minimize side reactions.

- Temperature control : Slow addition at room temperature prevents exothermic decomposition.

- Catalyst selection : Acidic workup (e.g., acetic acid) stabilizes the xanthenol product. Reported yields range from 77–95% under optimized conditions .

Q. Are there contradictions in reported data on the stability of this compound under varying experimental conditions?

Discrepancies arise from application-specific environments:

- Acidic conditions : Stability decreases due to cation formation, which is reversible but alters solubility .

- Oxidative environments : Antioxidant activity in tetralin autoxidation requires precise oxygen partial pressure control; deviations may lead to inconsistent inhibition rates . Mitigation involves pre-equilibrating reaction systems and validating protocols with internal standards.

Methodological Notes

- Contradiction Analysis : Cross-reference solvent polarity effects (e.g., THF vs. DMF) on reaction pathways when replicating syntheses.

- Data Reproducibility : Calibrate fluorimeters and oxygen sensors before experiments to ensure consistency across studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.